N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide
Description
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a butanamide moiety
Properties
IUPAC Name |
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-4-6-13(18)15-9-12-7-5-8-17(10-12)14(19)11-16(2)3/h12H,4-11H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPWDIKQDDQESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CCCN(C1)C(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine, often using a reagent like dimethyl sulfate or methyl iodide under basic conditions.
Acetylation: The acetyl group is introduced via an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Attachment of the Butanamide Moiety: The final step involves the coupling of the acetylated piperidine intermediate with butanoyl chloride or butanoic acid, using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical studies to understand its interaction with various biological targets.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can facilitate binding to these targets through hydrogen bonding or ionic interactions, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]propionamide: Contains a propionamide group.
Uniqueness
N-[[1-[2-(dimethylamino)acetyl]piperidin-3-yl]methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide chain compared to similar compounds may influence its lipophilicity and, consequently, its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
